REACTION_CXSMILES
|
[BH4-].[Na+].[OH-].[Na+].Cl.[OH:6][C:7]([C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][C:17]([C:19]2[CH:24]=[CH:23][C:22]([C:25]([CH3:30])([CH3:29])[C:26]([OH:28])=[O:27])=[CH:21][CH:20]=2)=[O:18])[CH2:10][CH2:9]1>O.C(O)C>[OH:6][C:7]([C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1)([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH:17]([C:19]2[CH:24]=[CH:23][C:22]([C:25]([CH3:30])([CH3:29])[C:26]([OH:28])=[O:27])=[CH:21][CH:20]=2)[OH:18])[CH2:10][CH2:9]1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0.105 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.053 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
Cl.OC(C1CCN(CC1)CCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for 3.5 hours at pH 7-8
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
STIRRING
|
Details
|
stir the residue with methylene chloride (15 mL) and deionized water (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Type
|
STIRRING
|
Details
|
Add ether with stirring
|
Type
|
FILTRATION
|
Details
|
filter the white solid
|
Type
|
WASH
|
Details
|
wash with additional ether
|
Type
|
CUSTOM
|
Details
|
Dry
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1CCN(CC1)CCCC(O)C1=CC=C(C=C1)C(C(=O)O)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[OH-].[Na+].Cl.[OH:6][C:7]([C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][C:17]([C:19]2[CH:24]=[CH:23][C:22]([C:25]([CH3:30])([CH3:29])[C:26]([OH:28])=[O:27])=[CH:21][CH:20]=2)=[O:18])[CH2:10][CH2:9]1>O.C(O)C>[OH:6][C:7]([C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1)([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH:17]([C:19]2[CH:24]=[CH:23][C:22]([C:25]([CH3:30])([CH3:29])[C:26]([OH:28])=[O:27])=[CH:21][CH:20]=2)[OH:18])[CH2:10][CH2:9]1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0.105 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.053 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
Cl.OC(C1CCN(CC1)CCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for 3.5 hours at pH 7-8
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
STIRRING
|
Details
|
stir the residue with methylene chloride (15 mL) and deionized water (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Type
|
STIRRING
|
Details
|
Add ether with stirring
|
Type
|
FILTRATION
|
Details
|
filter the white solid
|
Type
|
WASH
|
Details
|
wash with additional ether
|
Type
|
CUSTOM
|
Details
|
Dry
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1CCN(CC1)CCCC(O)C1=CC=C(C=C1)C(C(=O)O)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |